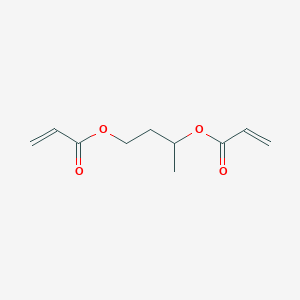

1,3-Butanediol diacrylate

描述

The exact mass of the compound Butane-1,3-diyl diacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-prop-2-enoyloxybutyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-4-9(11)13-7-6-8(3)14-10(12)5-2/h4-5,8H,1-2,6-7H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMIAEWUVYWVNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC(=O)C=C)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62083-89-0 | |

| Record name | 2-Propenoic acid, 1,1′-(1-methyl-1,3-propanediyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62083-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4038845 | |

| Record name | 1,3-Butylene diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 1,1'-(1-methyl-1,3-propanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

19485-03-1 | |

| Record name | 1,3-Butanediol, diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19485-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butylene glycol diacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019485031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-(1-methyl-1,3-propanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Butylene diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-1,3-diyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BUTYLENE GLYCOL DIACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IW75O1D484 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 1,3-Butanediol Diacrylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of 1,3-Butanediol diacrylate (CAS No. 19485-03-1). The information is curated for professionals in research and development who require precise data for formulation, synthesis, and material characterization. This document outlines key quantitative physical data in a structured format and details the standardized experimental protocols used for their determination.

Core Physical and Chemical Properties

This compound is a difunctional monomer utilized in various applications, including the synthesis of polymers, coatings, and adhesives. Its physical characteristics are crucial for understanding its behavior in chemical reactions and formulations. It typically appears as a clear liquid.[1]

| Property | Value | Units | Conditions |

| Molecular Formula | C₁₀H₁₄O₄ | - | - |

| Molecular Weight | 198.22 | g/mol | - |

| Density | 1.03[2][3][4] | g/mL | at 25 °C |

| Boiling Point | 73[3][5] | °C | at 0.1 mm Hg |

| Refractive Index | 1.45[2][3][4] | n20/D | at 20 °C |

| Viscosity | 9 | cP | at 25 °C |

| Flash Point | 93[2][3] | °C | Closed Cup |

| Vapor Pressure | 0.0163 | mm Hg | at 25 °C |

Experimental Protocols

The accurate determination of physical properties is paramount for quality control and research applications. The values presented in this guide are based on standardized testing protocols, primarily those established by ASTM International.

Density Measurement

The density of liquid monomers like this compound is typically determined using a digital density meter based on the oscillating U-tube principle, following a method like ASTM D4052 .[2][3]

Methodology (ASTM D4052):

-

Apparatus: A digital density meter equipped with an oscillating U-tube. The instrument must be calibrated with certified reference standards (e.g., dry air and pure water) at the measurement temperature.

-

Sample Preparation: The this compound sample is brought to the specified temperature (25 °C). It is crucial to ensure the sample is free of any air bubbles, which can significantly affect the accuracy of the measurement.[4]

-

Measurement: A small volume of the liquid sample is injected into the thermostatted U-tube. The instrument measures the change in the oscillation frequency of the tube when filled with the sample compared to its oscillation frequency when filled with the calibration standards.

-

Calculation: The instrument's software automatically calculates the density of the sample based on the measured oscillation period and the calibration data. The result is typically reported in g/mL or g/cm³.[3]

Viscosity Measurement

The viscosity of this compound is a measure of its resistance to flow. For liquids in this viscosity range, rotational viscometers or Stabinger viscometers are commonly employed, often following protocols such as ASTM D7042 .[6]

Methodology (ASTM D7042):

-

Apparatus: A Stabinger viscometer, which consists of a measuring cell with a rotating tube and a concentric, magnetically coupled rotor. The instrument also includes a built-in digital density meter to calculate kinematic viscosity from the measured dynamic viscosity.[6]

-

Sample Preparation: The sample is equilibrated to the test temperature (25 °C).

-

Measurement: A small sample volume (typically a few milliliters) is introduced into the measuring cell. The outer tube rotates at a constant speed, causing the inner rotor to rotate due to the fluid's viscous drag. The rotational speed of the rotor is measured, and the dynamic viscosity is determined from the speed difference between the tube and the rotor.

-

Calculation: The instrument provides a direct reading of the dynamic viscosity (in mPa·s or cP). It simultaneously measures density to calculate and report the kinematic viscosity (in mm²/s or cSt).[7]

Refractive Index Measurement

The refractive index is a fundamental property related to how light propagates through the material. It is a dimensionless number that is crucial for optical applications and for purity assessment. An Abbe refractometer is a standard instrument for this measurement.

Methodology (General Procedure):

-

Apparatus: An Abbe refractometer with a monochromatic light source (typically a sodium D-line at 589 nm) and a temperature-controlled prism assembly.

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of the this compound sample are placed on the clean, dry surface of the measuring prism. The illuminating prism is then closed and locked.

-

Measurement: The user looks through the eyepiece and adjusts the instrument until the boundary line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read directly from the instrument's scale. The temperature must be precisely controlled and reported (e.g., n20/D for 20 °C).

Boiling Point at Reduced Pressure

For compounds that may decompose or polymerize at their atmospheric boiling point, the boiling point is determined at a reduced pressure.

Methodology (Micro-boiling point method):

-

Apparatus: A small test tube containing the liquid sample, a capillary tube (sealed at one end) placed inverted inside the test tube, a thermometer, and a heating apparatus (e.g., a Thiele tube or a metal heating block). The entire system is connected to a vacuum source with a manometer to measure the pressure.

-

Procedure: The system is evacuated to the desired pressure (e.g., 0.1 mm Hg). The sample is then gently heated.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed, and the liquid is allowed to cool slowly.

-

Determination: The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[8] This temperature is recorded along with the corresponding pressure.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the density of a liquid monomer like this compound using a digital density meter, as outlined in the experimental protocols.

References

- 1. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 2. store.astm.org [store.astm.org]

- 3. ASTM D4052 - eralytics [eralytics.com]

- 4. store.astm.org [store.astm.org]

- 5. ASTM D4052 - 11 Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter [environmental-expert.com]

- 6. ASTM releases standard test for dynamic viscosity | Laboratory Talk [laboratorytalk.com]

- 7. azom.com [azom.com]

- 8. Video: Boiling Points - Concept [jove.com]

An In-depth Technical Guide to 1,3-Butanediol Diacrylate: Properties, Applications, and Biocompatibility

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Butanediol diacrylate (1,3-BDDA) is a difunctional acrylic monomer that serves as a crucial building block in the synthesis of a wide range of polymers. Its chemical structure, featuring two acrylate groups connected by a four-carbon chain with a methyl substituent, imparts unique properties to the resulting materials. This guide provides a comprehensive overview of 1,3-BDDA, focusing on its chemical characteristics, synthesis, polymerization kinetics, and its applications in biomaterials and drug delivery, with particular attention to its biocompatibility.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a butane backbone with acrylate functional groups at the 1 and 3 positions.

IUPAC Name: 3-oxobutyl prop-2-enoate

| Identifier | Value |

| CAS Number | 19485-03-1 |

| Molecular Formula | C₁₀H₁₄O₄ |

| Molecular Weight | 198.22 g/mol |

| SMILES | CC(OC(=O)C=C)CCOC(=O)C=C |

| InChI Key | FQMIAEWUVYWVNB-UHFFFAOYSA-N |

Synthesis and Polymerization

Synthesis of this compound

While detailed industrial synthesis protocols are often proprietary, a common laboratory-scale synthesis involves the esterification of 1,3-butanediol with acrylic acid or its derivatives, such as acryloyl chloride, in the presence of an acid catalyst and a polymerization inhibitor to prevent premature polymerization.

A generalized reaction scheme is as follows:

Caption: Generalized synthesis of this compound.

Free-Radical Polymerization

This compound readily undergoes free-radical polymerization, initiated by thermal or photochemical decomposition of an initiator, to form a crosslinked polymer network. The two acrylate groups allow for the formation of a three-dimensional structure, leading to materials with high mechanical strength and chemical resistance.

The polymerization process follows the classical steps of initiation, propagation, and termination. The kinetics of polymerization for diacrylates are complex and can be influenced by factors such as initiator concentration, temperature, and the presence of inhibitors.

Applications in Biomaterials and Drug Delivery

The ability of 1,3-BDDA to form crosslinked hydrogels makes it a valuable monomer in the biomedical field. Hydrogels are water-swollen polymer networks that mimic the extracellular matrix, making them suitable for various biological applications.[1]

Hydrogels for Drug Delivery

Hydrogels based on 1,3-BDDA can be designed to encapsulate and release therapeutic agents in a controlled manner.[2] The release of the drug can be modulated by the crosslinking density of the hydrogel, which affects the mesh size of the polymer network and, consequently, the diffusion of the drug.[1] These hydrogels are being explored for various routes of administration, including transdermal and localized delivery.[2]

pH-Responsive Polymers

1,3-BDDA can be co-polymerized with monomers containing pH-sensitive functional groups to create "smart" hydrogels. For instance, co-polymerization with piperazine can yield pH-responsive coatings.[3] These materials can change their swelling behavior in response to changes in pH, which can be utilized for targeted drug delivery to specific sites in the body with different pH environments, such as the gastrointestinal tract or tumor microenvironments.

Biocompatibility and Toxicological Profile

The biocompatibility of any material intended for medical use is of paramount importance. Materials based on 1,3-BDDA must be rigorously tested according to international standards such as ISO 10993.[4][5][6][7][8]

Cytotoxicity

Skin Sensitization and Irritation

Multifunctional acrylates, including 1,3-BDDA, are known to be potential skin sensitizers and irritants.[10] Direct contact with the monomer should be avoided. Once polymerized, the material's potential for irritation and sensitization is significantly reduced, but testing of the final device is still necessary as per ISO 10993-10.[4]

In Vivo Toxicity

Studies on the precursor molecule, 1,3-butanediol, have shown that at high concentrations, it can have physiological and metabolic effects.[11][12] While these studies are not directly on the diacrylate form, they highlight the importance of evaluating the complete toxicological profile of any new biomaterial, including potential degradation products. Subchronic toxicity studies in animal models are essential to determine the no-observed-adverse-effect level (NOAEL) for materials derived from 1,3-BDDA.[13]

Experimental Protocols

General Protocol for Biocompatibility Testing (based on ISO 10993)

The following diagram outlines a general workflow for the biocompatibility assessment of a medical device fabricated using this compound.

References

- 1. Commercial hydrogel product for drug delivery based on route of administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Commercial hydrogel product for drug delivery based on route of administration [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. adgyllifesciences.com [adgyllifesciences.com]

- 5. EN ISO 10993 - Biocompatibility testing of medical device [hygcen.de]

- 6. emergobyul.com [emergobyul.com]

- 7. certbetter.com [certbetter.com]

- 8. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. azom.com [azom.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Toxicological evaluation of the ketogenic ester bis hexanoyl (R)-1,3-butanediol: Subchronic toxicity in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Butanediol Diacrylate (CAS: 19485-03-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Butanediol diacrylate (CAS number: 19485-03-1) is a difunctional acrylic monomer that serves as a crucial building block in the synthesis of a wide array of polymers.[1][2] Its chemical structure, featuring two acrylate groups, allows it to act as a crosslinking agent, thereby imparting enhanced mechanical strength, flexibility, and thermal stability to the resulting polymeric materials. This technical guide provides a comprehensive overview of the physicochemical properties, experimental applications, and relevant biological interactions of this compound, with a focus on its application in hydrogel synthesis and potential toxicological pathways.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of this compound is paramount for its effective and safe handling in a research and development setting. The following tables summarize key quantitative data for this compound.[1][2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 19485-03-1 | [1][2] |

| Molecular Formula | C₁₀H₁₄O₄ | [1][4] |

| Molecular Weight | 198.22 g/mol | [1][4] |

| Appearance | Colorless liquid | [3] |

| Density | 1.03 g/mL at 25 °C | [2] |

| Boiling Point | >150 °C | [3] |

| Flash Point | 93 °C (closed cup) | [2] |

| Refractive Index | n20/D 1.45 | [2] |

| InChI Key | FQMIAEWUVYWVNB-UHFFFAOYSA-N | |

| SMILES | CC(CCOC(=O)C=C)OC(=O)C=C | |

| Purity | Typically ≥98% | |

| Inhibitor | Often contains ~500 ppm hydroquinone | [2] |

Table 2: Safety and Hazard Information for this compound

| Hazard Statement | GHS Classification | Precautionary Statements | Reference(s) |

| Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | [5] |

| Causes severe skin burns and eye damage | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage/Eye Irritation (Category 1) | P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

| May cause an allergic skin reaction | Skin Sensitization (Category 1) | P261: Avoid breathing dust/ fume/ gas/ mist/ vapours/ spray. P272: Contaminated work clothing should not be allowed out of the workplace. | [5] |

Experimental Protocols and Applications

This compound is a versatile monomer primarily utilized in polymerization reactions to form crosslinked networks. Its applications span from industrial coatings and adhesives to advanced biomaterials such as dental resins and hydrogels.[6][7]

Synthesis of pH-Sensitive Hydrogels

One notable application of this compound is in the synthesis of pH-sensitive hydrogels. These materials can swell or contract in response to changes in environmental pH, making them promising candidates for drug delivery systems and sensors.[7] The following protocol is based on the synthesis of a biocompatible poly(β-amino ester) hydrogel.[7]

Experimental Protocol: Synthesis of a pH-Sensitive Hydrogel

-

Monomer Preparation: In a suitable reaction vessel, combine this compound (BDDA) and piperazine (PIP) in a 2:1 molar ratio.[7]

-

Addition of Photoinitiator: To the monomer mixture, add 2.5 wt% of a suitable photoinitiator, such as Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide.[7]

-

Homogenization: Thoroughly mix the components until a homogeneous solution is obtained. The synthesis is typically performed without a solvent.[7]

-

Curing: Cast the mixture into a desired mold or onto a substrate. Expose the mixture to a UV light source to initiate polymerization and crosslinking. The curing time will depend on the intensity of the UV source and the thickness of the sample.

-

Post-Curing and Purification: After UV curing, the resulting hydrogel may be washed with a suitable solvent (e.g., deionized water) to remove any unreacted monomers and photoinitiator.

-

Characterization: The swelling behavior of the hydrogel can be characterized by immersing it in buffer solutions of varying pH and measuring the change in mass or volume.

Below is a visual representation of this experimental workflow.

Caption: Experimental workflow for the synthesis of a pH-sensitive hydrogel.

Biological Effects and Signaling Pathways

The biological effects of acrylate monomers are of significant interest, particularly in applications involving direct contact with biological tissues, such as in dental materials and drug delivery systems.[2][8] While the polymerized forms are generally considered inert, residual unpolymerized monomers can leach out and elicit cytotoxic effects.[1]

The primary mechanism of acrylate-induced cytotoxicity is believed to involve the induction of oxidative stress.[1][8] Acrylate monomers can deplete intracellular levels of glutathione (GSH), a key antioxidant, leading to an accumulation of reactive oxygen species (ROS).[1] This oxidative stress can, in turn, trigger downstream signaling pathways that lead to apoptosis (programmed cell death).[1][8]

While specific signaling pathways for this compound are not extensively documented, a generalized pathway for acrylate monomer-induced cytotoxicity can be proposed based on studies of related compounds.[1][8]

Caption: Generalized signaling pathway of acrylate monomer-induced cytotoxicity.

This diagram illustrates that the presence of acrylate monomers can lead to the depletion of glutathione, a crucial antioxidant.[1] This results in an increase in reactive oxygen species (ROS), which can cause mitochondrial damage, leading to the activation of the caspase cascade and ultimately, apoptosis.[1][8]

Conclusion

This compound is a valuable difunctional monomer with significant potential in the development of advanced polymer materials. Its ability to form crosslinked networks makes it suitable for a range of applications, including the synthesis of smart materials like pH-sensitive hydrogels. However, researchers and drug development professionals must be cognizant of the potential cytotoxicity associated with residual monomers. A thorough understanding of its physicochemical properties, coupled with careful handling and purification procedures, is essential for its safe and effective use in scientific research and product development. Further studies are warranted to elucidate the specific biological signaling pathways affected by this compound to better assess its biocompatibility for in vivo applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 19485-03-1 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Butanediol diacrylate | C10H14O4 | CID 70613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Molecular weight and formula of 1,3-Butanediol diacrylate

An In-depth Technical Guide to 1,3-Butanediol Diacrylate

Introduction

This compound (1,3-BDDA) is a difunctional monomer with the chemical formula C10H14O4 and a molecular weight of 198.22 g/mol .[1][2][3] It is a combustible, corrosive liquid at room temperature and is known for its utility in polymer synthesis.[2][4] This monomer is of particular interest to researchers in materials science and drug development due to its ability to form cross-linked polymers and hydrogels. Its applications span from UV-curable coatings and adhesives to the creation of biocompatible materials for controlled drug release and tissue engineering. This guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound.

Core Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C10H14O4[1] |

| Molecular Weight | 198.22 g/mol [1][2][3] |

| CAS Number | 19485-03-1[1][2] |

| Appearance | Liquid[2] |

| Density | 1.03 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.45[2] |

| Flash Point | 93 °C (199.4 °F) - closed cup[2] |

| Boiling Point | Not specified |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the esterification of 1,3-Butanediol with acrylic acid. This reaction is generally carried out in the presence of an acid catalyst and a polymerization inhibitor to prevent the spontaneous polymerization of the acrylate groups.

General Experimental Protocol for Esterification

A detailed methodology for a typical synthesis is as follows:

-

Reaction Setup : A reaction flask equipped with a stirrer, a thermometer, a Dean-Stark trap, and a condenser is charged with 1,3-Butanediol, an excess of acrylic acid, an acid catalyst (e.g., p-toluenesulfonic acid), and a polymerization inhibitor (e.g., hydroquinone).

-

Reaction Execution : The mixture is heated to the reflux temperature of the solvent (e.g., toluene) used for azeotropic removal of water. The reaction progress is monitored by measuring the amount of water collected in the Dean-Stark trap.

-

Work-up : Once the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature. The crude product is then washed with a basic solution (e.g., sodium bicarbonate) to remove the acid catalyst and unreacted acrylic acid, followed by washing with brine.

-

Purification : The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The final product is then purified by vacuum distillation.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a versatile monomer used in the development of a variety of polymeric materials. Its two acrylate groups allow for cross-linking, which is essential for the formation of stable polymer networks.

-

UV-Curable Coatings and Adhesives : The rapid polymerization of 1,3-BDDA under UV light makes it a valuable component in fast-curing systems for coatings and adhesives.

-

Biocompatible Hydrogels : In the field of drug development, 1,3-BDDA is used in the synthesis of pH-sensitive hydrogels. These hydrogels can be designed to release encapsulated drugs in response to specific pH changes in the body, offering a targeted drug delivery mechanism. One example is the synthesis of oligo(beta-amino esters) from this compound and piperazine, which are biocompatible and can be prepared without solvents.[5]

-

Dental Resins : This monomer is also utilized in dental composites and restorative materials, contributing to their mechanical strength and durability.

Polymerization Pathway

The primary utility of this compound stems from its ability to undergo free-radical polymerization. This process can be initiated by heat, light, or chemical initiators. The presence of two acrylate functional groups allows for the formation of a cross-linked polymer network.

Caption: Free-radical polymerization of this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful in contact with skin and can cause severe skin burns and eye damage.[4][6] It may also cause an allergic skin reaction.[4][6] Therefore, appropriate personal protective equipment, including gloves, goggles, and a face shield, should be worn when handling this chemical.[2][4] It should be stored in a well-ventilated place and kept away from heat and sources of ignition.

References

Synthesis and Purification of 1,3-Butanediol Diacrylate: A Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of 1,3-Butanediol diacrylate. The document outlines the primary synthesis methodology, detailed experimental protocols, and purification techniques. Quantitative data is summarized for clarity, and key processes are visualized through diagrams to facilitate understanding.

Introduction

This compound is a difunctional monomer commonly utilized in the synthesis of polymers and hydrogels. Its crosslinking properties make it a valuable component in various applications, including in the development of biomaterials and drug delivery systems. The ability to synthesize and purify this compound in a laboratory setting is crucial for research and development in these fields. This guide details the prevalent method of synthesis—direct esterification—and subsequent purification steps to achieve a high-purity product suitable for laboratory applications.

Synthesis of this compound

The most common and straightforward method for the laboratory synthesis of this compound is the direct esterification of 1,3-Butanediol with acrylic acid. This reaction is typically catalyzed by a strong acid and involves the removal of water to drive the equilibrium towards the product.

Chemical Reaction

The esterification reaction proceeds as follows:

Caption: Chemical equation for the synthesis of this compound.

Experimental Protocol: Esterification

This protocol is adapted from general esterification procedures for similar diacrylates.

Materials:

-

1,3-Butanediol

-

Acrylic acid

-

p-Toluenesulfonic acid (p-TSA) or Sulfuric acid (H₂SO₄) as a catalyst

-

Hydroquinone or Monomethyl ether hydroquinone (MEHQ) as a polymerization inhibitor

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Sodium bicarbonate (or sodium carbonate) solution (5% w/v)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus or Soxhlet extractor with drying agent

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark apparatus, and reflux condenser, add 1,3-Butanediol (1.0 eq), acrylic acid (2.2 eq), a catalytic amount of p-toluenesulfonic acid (e.g., 1-5 mol% based on the diol), and a polymerization inhibitor such as hydroquinone (e.g., 500 ppm). Add toluene as a solvent to facilitate azeotropic removal of water.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, or until the reaction completion is confirmed by an appropriate analytical method (e.g., TLC, GC-MS).

-

Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.

-

Washing: Transfer the diluted mixture to a separatory funnel.

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and remove excess acrylic acid. Repeat this washing step until the aqueous layer is no longer acidic.

-

Wash the organic layer with saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product will be an oily liquid.

Purification of this compound

The crude product from the synthesis will likely contain unreacted starting materials, the monoacrylate intermediate, and polymerization inhibitors. Purification is essential to obtain a product of high purity.

Experimental Protocol: Vacuum Distillation

Vacuum distillation is the most effective method for purifying this compound due to its relatively high boiling point and susceptibility to polymerization at elevated temperatures.

Apparatus:

-

Short-path distillation apparatus

-

Vacuum pump

-

Cold trap

-

Heating mantle

-

Thermometer

-

Manometer

Procedure:

-

Setup: Assemble the short-path distillation apparatus. Ensure all glassware is dry and the joints are properly sealed. Place the crude this compound in the distillation flask. It is crucial to add a fresh amount of a polymerization inhibitor (e.g., hydroquinone) to the crude product before heating.

-

Distillation: Gradually apply vacuum to the system. Once the desired pressure is reached, begin to heat the distillation flask gently with a heating mantle.

-

Fraction Collection: Collect the fractions that distill at the expected boiling point and pressure. The boiling point of this compound is approximately 93 °C at 1 mmHg. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

-

Storage: The purified this compound should be stored in a cool, dark place, and an inhibitor should be added to prevent polymerization during storage.[1]

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₄ |

| Molecular Weight | 198.22 g/mol |

| Density | 1.03 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.45[1] |

| Boiling Point | 93 °C at 1 mmHg |

| Flash Point | 93 °C (closed cup)[1] |

Table 2: Typical Purity and Inhibitor Concentration

| Parameter | Typical Value |

| Purity (Assay) | ≥ 98%[1] |

| Inhibitor (Hydroquinone) | 500 ppm[1] |

Logical Relationships and Workflows

The following diagrams illustrate the overall process for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

Safety Considerations

-

Acrylic acid is corrosive and has a pungent odor. Handle it in a well-ventilated fume hood.

-

This compound is a skin and eye irritant and may cause allergic skin reactions.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Polymerization: Acrylates can undergo spontaneous and hazardous polymerization, especially at elevated temperatures or in the presence of contaminants. Always use a polymerization inhibitor during synthesis, distillation, and storage.

-

Vacuum Distillation: Ensure the glassware used for vacuum distillation is free from cracks or defects to prevent implosion. Use a safety shield.

This guide provides a foundational understanding and practical protocols for the synthesis and purification of this compound for laboratory use. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

Spectroscopic Characterization of 1,3-Butanediol Diacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 1,3-Butanediol diacrylate (CAS No. 19485-03-1), a monomer frequently utilized in polymer synthesis. The following sections detail its mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy characteristics. Due to the limited availability of public data, particularly for NMR, this guide also outlines generalized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The quantitative spectroscopic data for this compound is summarized below. This information is critical for quality control, reaction monitoring, and structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry of this compound has been reported using Gas Chromatography-Mass Spectrometry (GC-MS). The fragmentation pattern provides a fingerprint for its identification.

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₄O₄ |

| Molecular Weight | 198.22 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Top m/z Peak | 55[1] |

| 2nd Highest m/z Peak | 54[1] |

| 3rd Highest m/z Peak | 27[1] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the strong absorbances of the ester and acrylate functionalities.

Table 2: Characteristic Infrared (IR) Peaks for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~1720 | C=O (Ester) Stretch[2] |

| 1718 | Esterification Band[2] |

| 1636 | C=C (Acrylate) Stretch[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Nuclear Magnetic Resonance (NMR) Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Notes |

| ¹H | 5.8 - 6.5 (vinylic CH =CH₂) | Complex multiplets are expected for the vinyl protons. |

| ¹H | 4.0 - 4.4 (-O-CH ₂- and -O-CH -) | The chemical shifts of the butanediol backbone protons. |

| ¹H | 1.8 - 2.2 (-CH ₂-) | The methylene group adjacent to the methine. |

| ¹H | 1.2 - 1.4 (-CH ₃) | The methyl group of the butanediol backbone. |

| ¹³C | 165 - 167 (C =O) | Carbonyl carbon of the ester. |

| ¹³C | 128 - 132 (vinylic C H=CH₂) | Vinylic carbons of the acrylate group. |

| ¹³C | 60 - 70 (-O-C H₂- and -O-C H-) | Carbons of the butanediol backbone attached to oxygen. |

| ¹³C | 30 - 40 (-C H₂-) | Methylene carbon of the butanediol backbone. |

| ¹³C | 15 - 25 (-C H₃) | Methyl carbon of the butanediol backbone. |

Note: The predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

Experimental Protocols

While specific experimental protocols for the acquisition of the presented data are not fully available, the following outlines standard methodologies for the spectroscopic analysis of a liquid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

-

Instrumentation : The spectrum is acquired on a high-field NMR spectrometer, such as a Bruker WP-80 or higher.

-

Data Acquisition : For ¹H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR, proton decoupling is employed to simplify the spectrum, with a wider spectral width and a longer relaxation delay (2-5 seconds).

-

Data Processing : The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a neat liquid sample, a thin film is prepared by placing a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly on the ATR crystal.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition : A background spectrum of the clean salt plates or ATR crystal is first recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

Data Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : For GC-MS analysis, a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph. The GC separates the compound from any impurities before it enters the mass spectrometer.

-

Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is typically used.

-

Data Acquisition : The GC oven temperature is programmed to ramp up, allowing for the elution of the compound. The mass spectrometer scans a defined mass-to-charge (m/z) range (e.g., 40-400 amu) as the compound elutes from the GC column.

-

Data Processing : The resulting mass spectrum shows the relative abundance of different fragment ions, which is characteristic of the molecule's structure.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Generalized workflow for spectroscopic analysis.

References

An In-Depth Technical Guide to the Solubility of 1,3-Butanediol Diacrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Butanediol diacrylate (BDDA) is a difunctional acrylic monomer that is utilized in a variety of applications, including the formulation of coatings, adhesives, inks, and dental resins. Its utility in these fields is significantly influenced by its solubility characteristics in organic solvents. A thorough understanding of BDDA's solubility is paramount for optimizing formulation processes, ensuring stability, and achieving desired material properties. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative data, comparative quantitative data of similar compounds, and a detailed experimental protocol for solubility determination.

Solubility of this compound: A Qualitative Overview

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information from chemical suppliers, a qualitative understanding of its solubility can be established. As a diacrylate ester, BDDA is generally expected to be soluble in many common organic solvents, particularly those with moderate to low polarity. Conversely, its solubility in highly polar solvents like water is limited.

The following table summarizes the qualitative solubility of this compound in various organic solvents.

| Solvent Family | Specific Solvent | Qualitative Solubility |

| Alcohols | Ethanol | Soluble |

| Isopropanol | Soluble | |

| Ketones | Acetone | Soluble |

| Methyl Ethyl Ketone (MEK) | Soluble | |

| Esters | Ethyl Acetate | Soluble |

| Aromatics | Toluene | Soluble |

| Chlorinated Solvents | Dichloromethane | Soluble |

| Aliphatics | Hexane | Sparingly Soluble to Insoluble |

| Polar Protic | Water | Insoluble/Immiscible |

This qualitative data is based on general chemical principles and information from safety data sheets and chemical supplier information.

Comparative Quantitative Solubility of Structurally Similar Diacrylates

To provide a more quantitative context, the following table presents solubility data for structurally similar diacrylate monomers. It is crucial to note that this data is for comparative purposes only and the solubility of this compound may vary.

| Compound | Solvent | Temperature (°C) | Solubility |

| 1,6-Hexanediol diacrylate | Water | 20 | < 0.1 mg/mL[1] |

| 1,6-Hexanediol diacrylate | Water | Not Specified | 343 mg/L |

| Diethylene glycol diacrylate | Water | 18 | 1-5 g/100mL |

Experimental Protocol for Determining the Solubility of this compound

For researchers requiring precise solubility data for their specific applications, the following gravimetric method provides a reliable experimental protocol.

Objective:

To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with sealed caps (e.g., 20 mL scintillation vials)

-

Micropipettes

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Beakers and graduated cylinders

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume (e.g., 10 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solute to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the sediment) using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the collected supernatant through a 0.2 µm syringe filter into a pre-weighed, clean, and dry beaker. This step is critical to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the beaker containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 50-60°C).

-

Once the solvent has completely evaporated, transfer the beaker to a desiccator to cool to room temperature.

-

Weigh the beaker with the dried this compound residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty beaker from the final mass of the beaker with the residue.

-

The solubility can then be expressed in various units, such as g/100 mL or mol/L, using the following formulas:

-

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solvent used for residue (mL)) * 100

-

Solubility (mol/L) = (Mass of residue (g) / Molecular weight of BDDA ( g/mol )) / Volume of solvent used for residue (L)

-

-

Workflow for Solubility Determination

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

References

An In-depth Technical Guide to the Health and Safety Handling of 1,3-Butanediol Diacrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 1,3-Butanediol diacrylate (CAS No. 19485-03-1), a chemical intermediate used in various research and development applications. Due to its hazardous properties, strict adherence to safety protocols is imperative to mitigate risks of exposure and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

-

Acute Toxicity, Dermal: Category 4[1]

-

Skin Corrosion/Irritation: Category 1B[1]

-

Serious Eye Damage/Eye Irritation: Category 1[1]

-

Skin Sensitization: Category 1[1]

Signal Word: Danger

Hazard Statements:

-

H312: Harmful in contact with skin.[1]

-

H314: Causes severe skin burns and eye damage.[1]

-

H317: May cause an allergic skin reaction.[1]

-

H227: Combustible liquid.[2]

Toxicological Data

The following table summarizes the available quantitative toxicological data for this compound.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 3540 mg/kg | [3] |

| LD50 | Rabbit | Dermal | 450 mg/kg | [3] |

| LC50 | - | Inhalation | Data not available |

Experimental Protocols

Detailed experimental reports for the toxicological endpoints of this compound are not publicly available. The following are generalized methodologies based on standard OECD guidelines for the relevant tests.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

The potential of a substance to cause skin irritation or corrosion is typically assessed in vivo using albino rabbits. A single dose of the test substance is applied to a small area of shaved skin on one animal, with another untreated area serving as a control. The site is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after a 4-hour exposure period. The severity of the reactions is scored, and the potential for reversibility is assessed over a 14-day observation period.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

The potential for eye irritation or corrosion is also typically evaluated in albino rabbits. A single dose of the substance is instilled into the conjunctival sac of one eye, with the other eye serving as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at specific time points (e.g., 1, 24, 48, and 72 hours) after application. The severity and reversibility of any lesions are recorded and scored over a period of up to 21 days.

Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical. It involves the topical application of the test substance to the ears of mice for three consecutive days. A positive control and a vehicle control group are also included. On day 6, the animals are injected with a radiolabeled substance that is incorporated into the DNA of proliferating lymphocytes in the draining auricular lymph nodes. The degree of proliferation is measured and expressed as a Stimulation Index (SI). An SI of 3 or greater is generally considered a positive result for skin sensitization.

Safe Handling and Storage

A systematic approach to handling and storage is crucial to minimize exposure to this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Ensure safety showers and eyewash stations are readily accessible.[4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[2]

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing.[4] Contaminated clothing should be removed immediately and laundered before reuse.[5]

-

Respiratory Protection: If working outside of a fume hood or if vapors are likely to be generated, use a NIOSH-approved respirator with an appropriate cartridge.[4]

General Hygiene Practices:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[5]

-

Wash hands thoroughly after handling.[4]

Storage:

-

Keep containers tightly closed in a cool, dry, and well-ventilated area.[4]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and free radical initiators.[2]

-

Protect from heat and sources of ignition.[4]

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving this compound.

First-Aid Measures:

-

In case of skin contact: Immediately remove all contaminated clothing.[5] Rinse the affected area with plenty of water for at least 15 minutes.[5] Seek immediate medical attention.[5]

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek immediate medical attention.[5]

-

If inhaled: Move the person to fresh air.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention.[5]

-

If swallowed: Do NOT induce vomiting.[5] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Fire-Fighting Measures:

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific hazards: The substance is a combustible liquid.[2] Thermal decomposition can produce toxic fumes.[4] Closed containers may rupture and explode during a runaway polymerization.[4]

-

Protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[4]

Accidental Release Measures:

-

Personal precautions: Evacuate the area and eliminate all ignition sources.[4] Wear appropriate personal protective equipment.[5] Avoid breathing vapors.[5]

-

Environmental precautions: Prevent the material from entering drains or waterways.[5]

-

Methods for cleaning up: Absorb the spill with an inert material such as sand or vermiculite.[4] Collect the material in a suitable, labeled container for disposal.[5]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[5] Do not dispose of it with household waste or allow it to reach the sewage system. Waste material should be handled by an authorized waste disposal company.

This technical guide is intended to provide essential health and safety information. It is not a substitute for a comprehensive risk assessment, which should be conducted before any new or modified procedure involving this compound. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most up-to-date information.

References

An In-depth Technical Guide to the Free-Radical Polymerization of 1,3-Butanediol Diacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, kinetics, and experimental protocols for the free-radical polymerization of 1,3-Butanediol diacrylate (BDDA). This difunctional acrylate monomer is a valuable crosslinking agent in the development of novel polymers for various applications, including in the biomedical and pharmaceutical fields.

Core Mechanism of Free-Radical Polymerization

The free-radical polymerization of this compound, like other vinyl monomers, proceeds via a chain reaction mechanism involving three key stages: initiation, propagation, and termination.[1]

Initiation: The process begins with the generation of free radicals from an initiator molecule. This is typically achieved through thermal decomposition or photolysis of the initiator.[2] These highly reactive radical species (R•) then attack the vinyl group of a 1,3-BDDA monomer, forming an active monomer radical.[2]

Propagation: The newly formed monomer radical rapidly adds to another 1,3-BDDA monomer, creating a larger radical. This chain reaction continues, progressively increasing the length of the polymer chain.[2] Due to the difunctional nature of BDDA, the propagation can lead to the formation of a highly crosslinked polymer network.

Termination: The growth of the polymer chain is halted through termination reactions. This can occur via two primary mechanisms: combination, where two growing polymer radicals combine to form a single inactive chain, or disproportionation, where a hydrogen atom is transferred from one radical chain to another, resulting in two inactive polymer chains.[2]

Figure 1: General mechanism of free-radical polymerization.

Kinetics of Polymerization

The rate of polymerization (Rp) is influenced by several factors, including monomer concentration, initiator concentration, temperature, and, in the case of photopolymerization, light intensity.

Influence of Initiator Concentration

Generally, the rate of polymerization is proportional to the square root of the initiator concentration.[3] An increase in initiator concentration leads to a higher concentration of free radicals, thus accelerating the polymerization rate. However, this also results in the formation of shorter polymer chains and consequently, a lower average molecular weight.[3]

Table 1: Effect of Initiator Concentration on Polymerization (General Trends for Diacrylates)

| Initiator Concentration | Rate of Polymerization (Rp) | Average Molecular Weight (Mw) |

| Low | Slower | Higher |

| High | Faster | Lower |

This table summarizes general trends observed for diacrylate monomers and is expected to be applicable to 1,3-BDDA.

Experimental Protocols

Detailed experimental protocols for the free-radical polymerization of 1,3-BDDA are not extensively reported. However, based on procedures for similar diacrylate monomers, the following methodologies can be adapted.

Bulk Thermal Polymerization

This method involves the polymerization of the monomer in the absence of a solvent.

Materials:

-

This compound (inhibitor removed)

-

Thermal initiator (e.g., Azobisisobutyronitrile - AIBN, Benzoyl peroxide - BPO)

-

Reaction vessel (e.g., sealed ampoule or reactor with inert gas inlet)

-

Constant temperature bath

Procedure:

-

Inhibitor Removal: Commercial 1,3-BDDA typically contains an inhibitor to prevent premature polymerization. This can be removed by passing the monomer through a column of activated basic alumina.

-

Initiator Addition: The desired amount of thermal initiator is dissolved in the purified monomer. The concentration of the initiator will influence the rate of polymerization and the final polymer properties.

-

Degassing: The monomer/initiator mixture is degassed to remove dissolved oxygen, which can inhibit free-radical polymerization. This is typically done by several freeze-pump-thaw cycles.

-

Polymerization: The reaction vessel is sealed under an inert atmosphere (e.g., nitrogen or argon) and placed in a constant temperature bath set to the desired reaction temperature. The temperature should be chosen based on the decomposition kinetics of the initiator.

-

Monitoring: The progress of the polymerization can be monitored by techniques such as dilatometry (measuring volume contraction) or by taking aliquots at different time intervals and analyzing the monomer conversion by spectroscopy (e.g., FTIR) or chromatography.

-

Termination and Purification: Once the desired conversion is reached, the reaction is quenched by rapid cooling. The resulting polymer is typically dissolved in a suitable solvent (e.g., dichloromethane or acetone) and precipitated in a non-solvent (e.g., methanol or ethanol) to remove unreacted monomer and initiator fragments. The purified polymer is then dried under vacuum.

Figure 2: Workflow for bulk thermal polymerization.

Photopolymerization

Photopolymerization offers rapid curing at ambient temperatures and is initiated by exposure to UV or visible light.

Materials:

-

This compound (inhibitor removed)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA, diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)

-

UV/Visible light source with controlled intensity

-

Reaction setup transparent to the activating wavelength (e.g., quartz or glass plates)

Procedure:

-

Sample Preparation: A mixture of purified 1,3-BDDA and a photoinitiator is prepared. The concentration of the photoinitiator will affect the curing speed and depth.

-

Application: The liquid resin is applied as a thin film between two transparent plates separated by a spacer of a defined thickness.

-

Irradiation: The sample is exposed to a UV or visible light source of a specific wavelength and intensity. The exposure time is a critical parameter controlling the degree of conversion.

-

Real-time Monitoring: The kinetics of photopolymerization can be monitored in real-time using techniques like Photo-Differential Scanning Calorimetry (Photo-DSC) to measure the heat of polymerization or Real-Time FTIR spectroscopy to track the disappearance of the acrylate double bond peak (around 1635 cm⁻¹).

-

Post-Curing: After initial irradiation, the polymer may be subjected to a post-curing step (thermal or further UV exposure) to ensure complete conversion of the monomer.

-

Characterization: The properties of the cured polymer film, such as degree of conversion, hardness, and thermal stability, are then characterized.

Figure 3: Workflow for photopolymerization.

Characterization of Poly(this compound)

Due to the crosslinked nature of the polymer formed from 1,3-BDDA, characterization can be challenging.

-

Degree of Conversion: This can be determined using FTIR spectroscopy by monitoring the decrease in the absorbance of the acrylate C=C double bond peak.

-

Thermal Properties: Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg) of the crosslinked polymer, which provides information about the network structure. Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the polymer.

-

Mechanical Properties: For bulk polymers, mechanical properties such as hardness, tensile strength, and modulus can be measured using appropriate instrumentation.

-

Molecular Weight (for linear or lightly branched polymers): If the polymerization is controlled to produce soluble (non-crosslinked or lightly branched) polymers, Gel Permeation Chromatography (GPC) can be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

Conclusion

The free-radical polymerization of this compound provides a versatile method for creating crosslinked polymer networks. While specific kinetic data for this monomer is not extensively documented, the principles governing the polymerization of other diacrylates offer a solid foundation for understanding and controlling the reaction. By carefully selecting the initiator system, reaction conditions, and monitoring techniques, researchers can tailor the properties of the resulting poly(1,3-BDDA) for a wide range of applications in materials science and drug development. Further research is warranted to establish a comprehensive kinetic database for this important monomer.

References

- 1. Influence of photoinitiator type on the rate of polymerization, degree of conversion, hardness and yellowing of dental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Real-time analysis of the polymerization kinetics of 1,4-butanediol and 4,4'-diphenylmethanediisocyanate by fiber-coupled Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Unseen Guardian: A Technical Guide to the Role of Inhibitors in 1,3-Butanediol Diacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Butanediol diacrylate (1,3-BDDA) is a versatile difunctional monomer widely utilized in the formulation of polymers for diverse applications, including in the biomedical and pharmaceutical fields. Its high reactivity, however, necessitates the inclusion of inhibitors to prevent premature and uncontrolled polymerization during storage and handling. This technical guide provides an in-depth exploration of the critical role of inhibitors in stabilizing 1,3-BDDA. It details the mechanisms of action of common inhibitors, presents quantitative data on their performance, outlines experimental protocols for their evaluation, and visualizes key pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction

This compound (1,3-BDDA) is a key building block in the synthesis of crosslinked polymers due to its two acrylate functional groups. This high degree of reactivity makes it susceptible to spontaneous polymerization, which can be initiated by heat, light, or the presence of radical species. Uncontrolled polymerization can lead to product degradation, increased viscosity, and potentially hazardous exothermic reactions. To ensure the monomer's stability and usability, polymerization inhibitors are incorporated. These chemical compounds function by intercepting the radical species that initiate and propagate the polymerization chain reaction.

The selection of an appropriate inhibitor and its concentration is a critical consideration in the formulation of 1,3-BDDA-based products, as it can significantly impact shelf-life, curing characteristics, and the properties of the final polymer. This guide will focus on the most commonly employed inhibitors for acrylates: hydroquinone (HQ) and its monomethyl ether (MEHQ).

Mechanism of Inhibition

The primary mechanism by which phenolic inhibitors like hydroquinone and MEHQ prevent the polymerization of acrylates is through radical scavenging. This process is significantly enhanced by the presence of molecular oxygen.

The inhibition process can be summarized in the following key steps:

-

Initiation: The process begins with the formation of a free radical (R•) from sources such as heat, light, or impurities.

-

Oxygen Scavenging: This initial radical (R•) readily reacts with dissolved oxygen (O₂) to form a less reactive peroxy radical (ROO•).

-

Inhibitor Activation: The phenolic inhibitor (ArOH) then donates a hydrogen atom to the peroxy radical, neutralizing it and forming a more stable phenoxy radical (ArO•).

-

Termination: The phenoxy radical is relatively stable and can terminate other growing polymer chains or react with other radicals to form non-radical products.

This synergistic relationship between the phenolic inhibitor and oxygen is crucial for effective stabilization. In the absence of oxygen, the inhibitory effect of compounds like MEHQ is significantly diminished.

Quantitative Analysis of Inhibitor Performance

The effectiveness of an inhibitor in 1,3-BDDA is typically quantified by its ability to prolong the induction period, the time before the onset of rapid polymerization. This performance is influenced by factors such as inhibitor concentration, temperature, and the presence of oxygen. While specific quantitative data for 1,3-BDDA is often proprietary, the following table summarizes typical performance characteristics of common inhibitors in acrylate systems.

| Inhibitor | Typical Concentration (ppm) | Induction Period at 60°C (hours) | Key Characteristics |

| Hydroquinone (HQ) | 100 - 1000 | 2 - 8 | Highly effective, requires oxygen for optimal performance. |

| MEHQ (Mequinol) | 50 - 500 | 4 - 12 | More volatile than HQ, also requires oxygen, widely used. |

| PTZ (Phenothiazine) | 100 - 1000 | 6 - 24 | Effective at higher temperatures and in low-oxygen environments. |

Note: The values presented are illustrative and can vary based on the specific formulation and test conditions.

Experimental Protocols for Inhibitor Evaluation

To assess the efficacy of inhibitors in 1,3-BDDA, several analytical techniques can be employed. The following outlines a general protocol for determining the induction period using Differential Scanning Calorimetry (DSC).

Protocol: Determination of Induction Period by Isothermal DSC

Objective: To measure the time to the onset of exothermic polymerization of 1,3-BDDA containing a specific inhibitor at a constant elevated temperature.

Materials and Equipment:

-

This compound (with and without inhibitor)

-

Inhibitor of interest (e.g., HQ, MEHQ)

-

Differential Scanning Calorimeter (DSC) with a refrigerated cooling system

-

Aluminum DSC pans and lids

-

Microbalance

-

Nitrogen gas supply for purging

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the inhibited 1,3-BDDA sample into an aluminum DSC pan.

-

Hermetically seal the pan to prevent volatilization.

-

Prepare a reference pan (empty, sealed).

-

-

DSC Instrument Setup:

-

Set the DSC to operate in isothermal mode.

-

Purge the DSC cell with nitrogen at a constant flow rate (e.g., 50 mL/min).

-

Equilibrate the cell at a low temperature (e.g., 0°C).

-

-

Isothermal Measurement:

-

Rapidly heat the sample to the desired isothermal test temperature (e.g., 100°C, 120°C, or 140°C).

-

Hold the sample at this temperature and record the heat flow as a function of time.

-

Continue the measurement until a sharp exothermic peak, indicating the onset of polymerization, is observed and has returned to the baseline.

-

-

Data Analysis:

-

The induction period is determined as the time from the start of the isothermal hold to the onset of the exothermic peak. This can be calculated using the instrument's software by determining the intersection of the baseline with the tangent of the exothermic peak.

-

Conclusion

The incorporation of inhibitors is indispensable for the safe and effective use of this compound. Phenolic inhibitors, such as hydroquinone and MEHQ, in the presence of oxygen, provide excellent stability by scavenging free radicals that initiate polymerization. The selection of an appropriate inhibitor and its concentration must be carefully considered based on the intended application, storage conditions, and desired curing profile. The experimental protocols outlined in this guide provide a framework for the quantitative evaluation of inhibitor performance, enabling researchers and formulators to make informed decisions in the development of 1,3-BDDA-based materials. A thorough understanding of these principles is paramount for ensuring product quality, stability, and safety.

Thermal stability and decomposition of 1,3-Butanediol diacrylate

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1,3-Butanediol Diacrylate

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of this compound. The information is intended for researchers, scientists, and professionals in drug development and material science who utilize or are investigating the properties of this bifunctional acrylate monomer. This document synthesizes available data on thermal characteristics, decomposition products, and standard analytical methodologies.

Thermal Properties

It is important to note that this compound is a reactive monomer. In the presence of initiators or at elevated temperatures, it can undergo exothermic polymerization, which can lead to a significant increase in temperature.[2] This self-accelerating polymerization can pose a safety hazard if not properly controlled.

Table 1: Summary of Thermal Properties of Acrylate-Based Polymers (Representative Data)

| Property | Value | Analytical Method | Notes |

| Onset Decomposition Temperature (Tonset) | ~180 - 220 °C | Thermogravimetric Analysis (TGA) | Based on data for various polyacrylates. The exact temperature for poly(this compound) may vary. |

| Temperature at Maximum Decomposition Rate (Tmax) | ~250 - 350 °C | Derivative Thermogravimetry (DTG) | Represents the temperature at which the most significant mass loss occurs. |